Einecs 235-583-2

Description

Significance of Palladium in Modern Catalysis and Materials Science

Palladium (Pd), a transition metal with atomic number 46, is a key element in the platinum group metals nih.gov. Its utility in catalysis stems from its ability to readily undergo oxidative addition, reductive elimination, insertion, and transmetalation reactions, which are fundamental steps in many catalytic cycles. dartmouth.educatalysis.blog Finely divided palladium, such as palladium on carbon (Pd/C), is a versatile heterogeneous catalyst used in hydrogenation, dehydrogenation, and petroleum cracking processes wikipedia.orgrsc.org. Palladium is also a crucial component in homogeneous catalysis, often employed in conjunction with various ligands to achieve high selectivity in chemical transformations catalysis.blogwikipedia.org.

Beyond its role in traditional organic synthesis, palladium catalysis is increasingly explored in diverse fields, including the synthesis of bioactive compounds, polymers, and even in emerging areas like synthetic biology for therapeutic applications wikipedia.orgnih.gov. In materials science, palladium is utilized in catalytic converters, jewelry, dentistry, electronics, and as a catalyst in the production of biofuels wikipedia.orgrsc.org. Its ability to absorb large volumes of hydrogen also makes it relevant in hydrogen purification and fuel cell technology rsc.org.

Overview of Norbornadiene-Derived Palladium Complexes in Advanced Synthesis

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) is a bicyclic diene that readily forms complexes with transition metals, including palladium nih.govnih.govuni.lufishersci.cafishersci.se. Norbornadiene-derived palladium complexes are particularly valuable in advanced synthesis due to the unique structural and electronic properties imparted by the norbornadiene ligand. This ligand can coordinate to palladium in an η² or η⁴ fashion, influencing the metal's reactivity and selectivity.

These complexes have been investigated for their applications in various catalytic reactions. For instance, palladium/norbornene cooperative catalysis, which often involves norbornadiene or related bicyclic olefins, has emerged as a distinct approach for constructing polyfunctionalized arenes nih.gov. This type of catalysis can facilitate reactions such as ortho/ipso bisfunctionalization of aryl halides, enabling the site-selective and step-economical synthesis of complex aromatic compounds nih.gov. Norbornadiene-derived palladium complexes have also been employed in the synthesis of nortricyclenes from norbornadiene and aryl or benzyl (B1604629) halides rsc.orgpsu.eduacs.org.

Scope and Research Trajectories for [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium

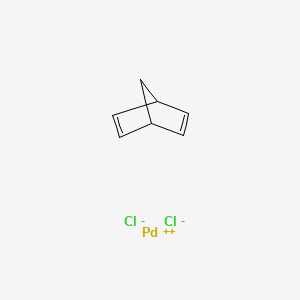

[(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, also known as norbornadiene dichloropalladium(II), is a specific organopalladium complex with the molecular formula C₇H₈Cl₂Pd and EC Number 235-583-2 nih.govamericanelements.comstrem.com. This compound features a palladium(II) center coordinated to a norbornadiene ligand in an η⁴ manner and two chloride ligands ontosight.ai.

This complex is a significant starting material and catalyst precursor in organometallic chemistry and organic synthesis ontosight.aichemicalbook.comchemdad.com. Its utility lies in the lability of the norbornadiene ligand, which can be easily displaced by other ligands, allowing for the in situ generation of various catalytically active palladium species chemicalbook.comchemdad.com. This property makes it a versatile precursor for synthesizing both chiral and achiral palladium catalysts chemicalbook.comchemdad.com.

Research trajectories for [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium include its application in various palladium-catalyzed reactions, such as cross-coupling reactions like the Suzuki-Miyaura reaction ontosight.aisigmaaldrich.com. It has also been explored in reactions involving C-H activation and functionalization tcichemicals.com. The ability to modify the palladium center by exchanging the chloride ligands with other ligands further expands its potential applications and allows for tuning its catalytic activity and selectivity for specific transformations ontosight.ai.

The compound is a light yellow to yellow to orange powder or crystal with a melting point of 260 °C tcichemicals.com.

Here is a summary of key properties:

| Property | Value |

| Molecular Formula | C₇H₈Cl₂Pd nih.govamericanelements.com |

| Molecular Weight | 269.46 g/mol nih.govamericanelements.com |

| EC Number | 235-583-2 nih.govamericanelements.comstrem.com |

| CAS Number | 12317-46-3 nih.govamericanelements.comstrem.comsigmaaldrich.comtcichemicals.comtcichemicals.com |

| Appearance | Light yellow to Yellow to Orange powder/crystal tcichemicals.com |

| Melting Point | 260 °C tcichemicals.com |

Further research continues to explore the reactivity of this complex and its derivatives in developing new catalytic methodologies for efficient and selective organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8.2ClH.Pd/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCRZJHZZCMDNP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12317-46-3 | |

| Record name | ((2,3,5,6-eta)-Bicyclo(2.2.1)hepta-2,5-diene)dichloropalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012317463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Preparation of 2,3,5,6 Eta Bicyclo 2.2.1 Hepta 2,5 Diene Dichloropalladium

Historical Synthetic Approaches to Palladium(II)-Diene Complexes

The history of organopalladium chemistry dates back to early observations of palladium's interaction with olefins. Francis Phillips reported in 1894 that palladium(II) chloride could be reduced to palladium metal upon contact with ethylene (B1197577). wikipedia.org This early finding hinted at the ability of palladium to interact with carbon-carbon double bonds.

A landmark development was the Wacker process, which emerged in the 1950s, where ethylene is converted to acetaldehyde (B116499) catalyzed by a mixture of PdCl2 and CuCl2. wikipedia.org This process fundamentally involves palladium(II)-olefin intermediates. During the development of the Wacker process, the first allylpalladium complex was identified. wikipedia.org

The synthesis of stable palladium(II)-diene complexes, such as dichloro(1,5-cyclooctadiene)palladium(II), became more established over time. These complexes are typically synthesized by reacting palladium(II) halides or tetrachloropalladate salts with the corresponding diene ligand. wikipedia.orgresearchgate.net These historical approaches laid the groundwork for the preparation of various palladium(II)-diene complexes, including those with bicyclic dienes like norbornadiene.

Optimized Laboratory Synthesis Protocols for the Complex

A common synthetic route for preparing palladium(II)-diene complexes, including [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, involves the reaction of palladium(II) chloride (PdCl2) with the diene. A reported procedure for the synthesis of dichloro(1,5-cyclooctadiene)palladium(II) provides a general approach that can be adapted for the norbornadiene analog. This method involves dissolving palladium(II) chloride in concentrated hydrochloric acid, followed by dilution with ethanol (B145695) and filtration. The addition of the diene to the stirred filtrate results in the precipitation of the yellow palladium complex.

Specifically for [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, the reaction between palladium(II) chloride and bicyclo[2.2.1]hepta-2,5-diene in a suitable solvent system leads to the formation of the desired complex. The norbornadiene ligand coordinates to the palladium center through its two double bonds, displacing other ligands (such as chloride or solvent molecules) that were initially coordinated to palladium(II). The product, [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, is typically obtained as a yellow solid.

While specific detailed protocols for the optimized laboratory synthesis of [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium with associated yields were not extensively detailed in the provided search results, the general method involving the reaction of PdCl2 with the diene in an alcoholic or similar solvent system is a standard approach for preparing such η4-diene palladium(II) complexes. The yield for the analogous cyclooctadiene complex using this method has been reported to be high, at 96%.

Green Chemistry Principles in the Preparation of Organopalladium Complexes

The application of green chemistry principles to the synthesis of organopalladium complexes is an active area of research aimed at developing more sustainable and environmentally friendly synthetic methods. One of the key objectives of green chemistry is the development of efficient solvent-free or low-energy preparative methods. irb.hr

Solid-state synthesis methods, such as mechanochemistry and accelerated aging, are being explored for the preparation of organopalladium compounds. irb.hr These methods can potentially reduce or eliminate the need for large volumes of solvents, which is a significant aspect of green chemistry. For example, mechanosynthesis has been reported for organopalladium compounds via C-H bond activation. irb.hr

Furthermore, the development of reusable and heterogeneous palladium catalysts is another important aspect of green chemistry in this field. Heterogeneous catalysts can be easily separated from the reaction mixture, reducing waste and simplifying product isolation compared to homogeneous catalysts. researchgate.net The use of more environmentally benign solvents, such as water or bio-based solvents, and the design of catalytic systems that minimize the formation of byproducts also align with green chemistry principles in organopalladium synthesis. ekb.eg While the direct application of these advanced green chemistry techniques specifically to the synthesis of [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium was not explicitly detailed in the search results, the general principles are relevant to the broader field of organopalladium complex preparation and represent ongoing efforts to improve the sustainability of these synthetic processes.

Structural Elucidation and Coordination Chemistry of 2,3,5,6 Eta Bicyclo 2.2.1 Hepta 2,5 Diene Dichloropalladium

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the comprehensive characterization of [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, providing crucial information regarding its structure, bonding, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

NMR spectroscopy, particularly 1H and 13C NMR, is a vital technique for probing the electronic environment of the norbornadiene ligand within the complex rsc.orgsemanticscholar.org. The coordination of the double bonds to the palladium center induces alterations in the chemical shifts and coupling patterns of the vinylic and aliphatic protons and carbons when compared to free norbornadiene rsc.orgsemanticscholar.org. These changes in the NMR spectra offer valuable insights into the η2,η5 coordination mode and the symmetry of the coordinated ligand rsc.orgsemanticscholar.org. Notably, the vinylic protons and carbons are expected to exhibit significant shifts upon coordination due to their direct interaction with the metal center rsc.orgsemanticscholar.org. Analysis of the signals corresponding to the aliphatic region provides additional structural information about the norbornadiene framework rsc.orgsemanticscholar.org.

Mass Spectrometry (MS) for Molecular Integrity Confirmation

Mass spectrometry is employed to confirm the molecular weight and verify the integrity of [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium lcms.cz. Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used rsc.orglcms.cz. The mass spectrum typically displays a molecular ion peak that corresponds to the intact complex, allowing for the confirmation of its molecular formula (C7H8Cl2Pd) and molecular weight (269.46 g/mol ) chemicalbook.comnih.govscbt.comlcms.cz. Furthermore, analysis of the fragmentation patterns obtained from MS/MS experiments can provide detailed structural information by identifying the masses of fragment ions resulting from the dissociation of specific bonds within the complex, such as the cleavage of palladium-chloride or palladium-carbon bonds lcms.cz.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the complex, aiding in the identification of functional groups and characterizing the nature of the coordination edinst.comscifiniti.comreddit.comrsc.org. The vibrations associated with the coordinated double bonds of norbornadiene are expected to be influenced by their interaction with the palladium center, leading to shifts in their characteristic stretching frequencies compared to those in free norbornadiene edinst.comscifiniti.comreddit.com. IR spectroscopy is sensitive to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that result in a change in polarizability edinst.comreddit.com. By analyzing the shifts and intensities of these vibrational bands, information about the strength and nature of the metal-ligand bonds can be obtained scifiniti.comreddit.com.

Theoretical Studies on Electronic Structure and Bonding

Theoretical studies, frequently employing Density Functional Theory (DFT), are valuable for gaining a deeper understanding of the electronic structure and bonding within [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium aps.orgrsc.orgruhr-uni-bochum.demdpi.comnih.gov. These computational approaches enable the calculation of electron density distribution, molecular orbitals, and the nature of the interactions between the palladium center and the coordinated norbornadiene and chloride ligands aps.orgrsc.orgruhr-uni-bochum.demdpi.comnih.gov. Such studies can elucidate the metal-olefinic bonding, which involves a synergistic effect of sigma donation from the filled pi orbitals of the alkene to vacant metal orbitals and pi back-bonding from filled metal d orbitals to the vacant pi* antibonding orbitals of the alkene ruhr-uni-bochum.de. Theoretical calculations contribute to explaining the stability of the complex and can be used to predict its reactivity aps.orgnih.gov.

Ligand Exchange Dynamics and Stability in Solution

Ligand exchange dynamics in metal complexes involve the process where one ligand is substituted by another savemyexams.comperovskite-info.comnih.gov. The stability of [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium in solution and its behavior in ligand exchange reactions are influenced by the relative strengths of the palladium-norbornadiene and palladium-chloride bonds savemyexams.comcuni.cz. The norbornadiene ligand is generally considered somewhat labile in palladium complexes, which contributes to the use of this compound as a catalyst precursor; the coordinated norbornadiene can be relatively easily displaced by other ligands ontosight.airsc.org. Ligand exchange processes can be investigated using techniques such as NMR spectroscopy, by monitoring spectral changes upon the addition of potential substituting ligands researchgate.net. The stability of the complex in different solvents can also be assessed, as solvent molecules can potentially coordinate to the metal center and influence ligand exchange cuni.cz. The lability of the norbornadiene ligand is a key feature that allows for the formation of new palladium complexes with diverse ligands, facilitating its application in various catalytic transformations ontosight.airsc.org.

Mechanistic Investigations of Catalytic Pathways Involving 2,3,5,6 Eta Bicyclo 2.2.1 Hepta 2,5 Diene Dichloropalladium

General Principles of Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various reaction types, such as cross-coupling reactions and C-H functionalization chim.itunipr.itrsc.org. The general catalytic cycle often involves changes in the palladium oxidation state, typically oscillating between Pd(0) and Pd(II), or in some cases, involving Pd(IV) intermediates nih.govchim.it. Key steps include the oxidative addition of a substrate (like an aryl halide) to a low-valent palladium species, insertion of an unsaturated molecule (like an alkene or alkyne) into a palladium-element bond, and reductive elimination to form the product and regenerate the catalyst nih.goviupac.org.

In the context of [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, the norbornadiene ligand plays a crucial role in directing the reaction pathway and enabling unique transformations, particularly in cooperative catalysis where palladium and norbornadiene work together snnu.edu.cn. Unlike typical Heck reactions where beta-hydrogen elimination of an alkyl-Pd(II) intermediate leads to styrene-type products, the rigid structure of norbornadiene can prevent or hinder this process, leading to alternative reaction pathways, such as C-H activation and the formation of cyclic intermediates nih.gov.

Oxidative Addition Processes and Intermediate Formation

Oxidative addition is a fundamental step in many palladium-catalyzed reactions, involving the formal insertion of palladium into a chemical bond, typically an aryl-halide bond snnu.edu.cnnih.govchim.itrsc.org. This process increases the oxidation state of palladium by two and increases its coordination number nih.govresearchgate.net.

Generation of Aryl-Palladium(II) Species

In catalytic cycles initiated by Pd(0), the reaction often begins with the oxidative addition of an aryl halide (ArX) to a Pd(0) species, generating an aryl-Pd(II)-X intermediate snnu.edu.cnnih.govchim.itrsc.org. While [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium is a Pd(II) complex, it can serve as a precatalyst from which the active Pd(0) species is generated in situ through a reduction process nih.govchim.it. The resulting aryl-palladium(II) species, Ar-Pd(II)-X, is a key intermediate that subsequently undergoes further transformations, such as migratory insertion nih.gov.

Role of the Norbornadiene Ligand in Stabilizing Intermediates

The norbornadiene ligand in the palladium complex coordinates to the palladium center through its double bonds ontosight.aicymitquimica.com. In the catalytic cycle, after the formation of the aryl-palladium species, the norbornadiene ligand can influence the stability and reactivity of subsequent intermediates. The rigid bicyclic structure of norbornadiene can impact the coordination sphere around palladium and the conformational flexibility of intermediates snnu.edu.cnnih.gov. Studies have suggested that the rigid skeleton of norbornadiene and the specific arrangement of groups around the palladium center can contribute to the stabilization of intermediates, potentially through interactions such as η²-arene coordination in certain cases snnu.edu.cnnih.gov. This influence is crucial in directing the reaction pathway away from typical Heck-type elimination and towards alternative processes like C-H activation and cyclopalladation nih.gov.

Migratory Insertion Reactions

Migratory insertion is a process where an unsaturated ligand (like an alkene or alkyne) inserts into a metal-ligand sigma bond nih.govacs.orgfigshare.comrsc.orgpsu.edunih.gov. In the context of catalysis involving [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium, the insertion of norbornadiene (or a derivative) into a palladium-carbon bond is a central step snnu.edu.cnnih.govchim.itrsc.orgscispace.com.

Formation of Aryl-Norbornyl-Palladacycle (ANP) Intermediates

A key intermediate in many catalytic reactions involving palladium and norbornadiene is the aryl-norbornyl-palladacycle (ANP) snnu.edu.cnnih.govchim.itunipr.itrsc.orgscispace.comuchicago.edu. This intermediate is typically formed after the migratory insertion of norbornadiene into an aryl-palladium bond, followed by an intramolecular C-H activation (ortho-palladation) snnu.edu.cnnih.govchim.itrsc.org. The formation of this cyclic palladacycle is crucial as it sets the stage for subsequent functionalization reactions, often at the ortho position of the aryl ring snnu.edu.cnnih.gov. Stoichiometric studies have provided insights into the formation and structure of these ANP intermediates nih.gov.

Stereochemical Aspects of Alkene Insertion

The migratory insertion of strained olefins like norbornadiene into palladium-carbon bonds is often highly stereoselective nih.govchim.it. Research has shown that the insertion of norbornene (a related bicyclic alkene) into a Pd-aryl bond typically proceeds via an exo cis migratory addition process nih.govchim.it. This stereochemical outcome, where the aryl group and palladium are added across the same face (cis) and from the less hindered side (exo) of the norbornene double bond, is significant nih.gov. The resulting intermediate has a specific stereochemistry that disfavors beta-hydrogen elimination, which is prevalent in reactions with less rigid alkenes nih.gov. This stereochemical control is a key factor in enabling the unique reactivity observed in palladium/norbornadiene cooperative catalysis, diverting the reaction towards palladacycle formation and subsequent functionalization pathways nih.govchim.it.

Detailed research findings related to these mechanistic steps include the isolation and characterization of intermediates, kinetic studies to determine reaction rates and pathways, and computational studies to understand energy barriers and transition states snnu.edu.cnnih.govacs.orgfigshare.comscispace.com. For instance, studies have investigated the factors influencing the rate of norbornadiene insertion and the subsequent C-H metalation step leading to the ANP nih.govacs.orgfigshare.com.

Below is a summary of some key research findings related to the mechanistic steps:

| Mechanistic Step | Key Findings | Source(s) |

| Oxidative Addition | Aryl halides undergo oxidative addition to Pd(0) species to form aryl-Pd(II)-X intermediates. PdCl2(nbd) can serve as a precatalyst for generating Pd(0). | snnu.edu.cnnih.govchim.itrsc.org |

| Norbornadiene Ligand Role | The rigid structure and coordination of norbornadiene influence intermediate stability and reactivity, potentially through η² interactions, directing the reaction pathway. | ontosight.aicymitquimica.comsnnu.edu.cnnih.gov |

| Migratory Insertion | Norbornadiene inserts into Pd-carbon bonds. | nih.govacs.orgfigshare.comrsc.orgpsu.edunih.govscispace.com |

| ANP Formation | Migratory insertion followed by ortho C-H activation leads to the formation of the cyclic aryl-norbornyl-palladacycle (ANP) intermediate. | snnu.edu.cnnih.govchim.itunipr.itrsc.orgscispace.comuchicago.edu |

| Stereochemistry of Insertion | Insertion of norbornene/norbornadiene often proceeds via stereoselective exo cis addition, hindering beta-hydrogen elimination. | nih.govchim.it |

Further research has explored the reactivity of the ANP intermediate with various electrophiles and the subsequent steps leading to product formation and catalyst regeneration, highlighting the complexity and versatility of catalytic pathways involving [(2,3,5,6-eta)-Bicyclo[2.2.1]hepta-2,5-diene]dichloropalladium nih.govchim.itunipr.itrsc.org.

Reductive Elimination Pathways for Product Release

Reductive elimination is typically the final step in a catalytic cycle involving palladium, where a new bond is formed between two ligands on the palladium center, and the product is released, regenerating the lower oxidation state palladium species (often Pd(0)) that can re-enter the catalytic cycle. For Pd(II) catalysts, reductive elimination usually involves the formation of a C-C, C-heteroatom, or C-H bond from a Pd(II) intermediate, leading to the release of the organic product and the generation of a Pd(0) species.

In the context of reactions potentially initiated by Pd(nbd)Cl2, reductive elimination is crucial for product formation. For example, in cross-coupling reactions catalyzed by palladium, reductive elimination of biaryl compounds from diarylpalladium(II) complexes is a key step. nih.gov The mechanism of reductive elimination can be influenced by the nature of the ligands and the electronic properties of the palladium center. Electron-donor ligands, for instance, can induce facile reductive elimination. nih.gov

While direct experimental data on reductive elimination pathways specifically from Pd(nbd)Cl2 derived intermediates in cooperative catalysis is not extensively detailed in the provided snippets, studies on related palladium complexes provide insight. For example, reductive elimination of HCl from a palladium complex has been proposed in some catalytic cycles to generate the active Pd(0) species. researchgate.net In other systems, reductive elimination from palladium(IV) intermediates can occur, triggered by oxidants. nih.gov The thermal stability of palladium(II) complexes can be high, with a significant barrier for unimolecular reductive elimination, suggesting that the presence of ligands or other factors are often required to facilitate this step. nih.gov

Kinetic Studies and Reaction Rate Determinants

Pd(nbd)Cl2 has been employed in kinetic resolution reactions, where the difference in reaction rates between enantiomers of a substrate catalyzed by a chiral ligand in the presence of the palladium complex leads to the enrichment of one enantiomer. sigmaaldrich.comcaltech.eduscispace.comcaltech.edu In the aerobic kinetic resolution of secondary alcohols catalyzed by Pd(nbd)Cl2 and (-)-sparteine, the rate-determining step has been identified as β-hydride elimination under certain conditions. caltech.edu Slowing down this step can enhance enantioselectivity. caltech.edu

Studies have shown that the choice of palladium source can impact the reaction rate and selectivity. In the oxidative kinetic resolution of 1-phenylethanol, Pd(nbd)Cl2 provided a selective catalytic system. caltech.edu Differences in reactivity observed with different palladium sources, such as Pd(OAc)2, have been attributed to factors like solubility and the ability to form diamine complexes. caltech.edu

Kinetic data can also support proposed mechanisms, such as electrophilic palladation in C-H activation reactions involving electron-rich arenes. nih.gov

Computational Chemistry (DFT) Modeling for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the potential energy surfaces of catalytic reactions, identifying intermediates and transition states, and calculating activation energies. This provides valuable insights into reaction mechanisms that can be difficult to obtain solely through experimental methods. DFT modeling can help elucidate preferred reaction pathways, understand the role of ligands, and predict the outcomes of catalytic transformations.

DFT studies have been applied to investigate various aspects of palladium catalysis, including C-H activation and reductive elimination. For example, DFT calculations have been used to study the mechanism of oxidative addition of iodonium (B1229267) salts to palladium pincer complexes, providing insights into the relative barriers compared to oxidative addition of aryl iodides. acs.org DFT has also been used to study the mechanism of Heck reactions catalyzed by palladium complexes, including aspects of migratory insertion, β-hydride elimination, and reductive elimination. researchgate.net

While specific DFT studies focusing solely on the mechanistic pathways of Pd(nbd)Cl2 in cooperative catalysis were not prominently featured in the search results, the application of DFT to related palladium systems underscores its relevance. For instance, DFT studies have been performed to investigate the mechanism and substituent-dependent catalytic behavior of palladium complexes in various reactions. uoa.gr Computational studies, alongside experimental data, have been used to understand the role of halide counterions in the distortion of palladium complexes and their impact on catalytic activity. caltech.edu DFT calculations have also been used to study C-H activation and oxidation reactions mediated by palladium. nih.gov

DFT modeling can provide calculated activation barriers and reaction energies for proposed steps in a catalytic cycle, allowing for the comparison of different pathways and the identification of the most energetically favorable one.

Applications of 2,3,5,6 Eta Bicyclo 2.2.1 Hepta 2,5 Diene Dichloropalladium in Organic Synthesis

Cross-Coupling Reactions

NBD-PdCl2 has been explored and utilized in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds ontosight.aichemimpex.comsigmaaldrich.com. These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst wikipedia.orgwikipedia.org.

Suzuki-Miyaura Coupling Enhancements

The Suzuki-Miyaura coupling is a widely used reaction for constructing biaryl and vinyl aryl compounds through the coupling of organoboron compounds with organic halides or triflates organic-chemistry.orglibretexts.org. Palladium catalysts are commonly employed, often in conjunction with ligands libretexts.org. NBD-PdCl2 has been investigated as a catalyst or precatalyst in Suzuki-Miyaura couplings ontosight.aichemimpex.comsigmaaldrich.comamericanchemicalsuppliers.com. While some studies using PdCl2(dppf)·CH2Cl2 as a catalyst with different bases resulted in lower yields in the coupling of borylated norbornadiene derivatives, other palladium catalysts are well-suited for Suzuki-Miyaura reactions of halogen-substituted norbornadiene derivatives with arylboronic acids beilstein-journals.org. The effectiveness of palladium catalysts in Suzuki coupling can be influenced by the choice of ligands and reaction conditions libretexts.org.

Heck Reaction Facilitation

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.org. This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle wikipedia.org. Palladium complexes, including palladium(II) chloride, are typical catalysts or precatalysts used in the Heck reaction wikipedia.org. NBD-PdCl2 is listed as a suitable reagent/catalyst for Heck reactions sigmaaldrich.comchemicalbook.com. The mechanism typically involves oxidative addition of the organic halide to a Pd(0) species, followed by alkene insertion and beta-hydride elimination wikipedia.org.

Negishi and Stille Coupling Variants

The Negishi coupling involves the cross-coupling of organic halides or triflates with organozinc compounds, typically catalyzed by palladium or nickel complexes wikipedia.org. NBD-PdCl2 is indicated as a suitable reagent/catalyst for Negishi coupling reactions sigmaaldrich.comchemicalbook.comsigmaaldrich.com. Palladium catalysts generally offer higher chemical yields and functional group tolerance in Negishi couplings wikipedia.org.

The Stille reaction is a palladium-catalyzed coupling between an organotin compound and an organic electrophile (halide or pseudohalide) wikipedia.org. This reaction is widely used in organic synthesis wikipedia.org. NBD-PdCl2 is also listed as a suitable reagent/catalyst for Stille coupling reactions sigmaaldrich.comchemicalbook.comsigmaaldrich.com. The mechanism involves oxidative addition, transmetalation with the organotin reagent, and reductive elimination wikipedia.org.

Catellani-Type Reactions and Multi-Functionalization of Arenes

NBD-PdCl2 plays a crucial role in Catellani-type reactions, which are a class of palladium-catalyzed processes that enable the multi-functionalization of arenes, often involving C-H bond activation and the transient involvement of norbornene (or related bicyclic olefins like norbornadiene) wikipedia.orgsnnu.edu.cnnih.govacs.orgresearchgate.netunipr.itresearchgate.netnih.gov. These reactions merge aspects of cross-coupling and ortho-metalation snnu.edu.cnnih.gov.

The general mechanism of Catellani-type reactions often involves oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of norbornene (or norbornadiene). This leads to the formation of an aryl-norbornyl-palladacycle (ANP) intermediate wikipedia.orgnih.govacs.org. This palladacycle is key to directing subsequent functionalization steps acs.orgunipr.it.

Ortho-Functionalization Strategies

A key feature of Catellani-type reactions is the ability to achieve ortho-functionalization of aryl halides wikipedia.orgsnnu.edu.cnnih.govacs.orgresearchgate.netresearchgate.net. Following the formation of the ANP intermediate, electrophilic attack or oxidative addition of a second coupling partner can occur at the ortho position of the aryl ring, facilitated by the rigid framework of the palladacycle wikipedia.orgnih.govacs.org. This allows for the introduction of various functional groups at the ortho position acs.orgresearchgate.net.

Research has focused on developing new electrophiles that can selectively react with the ANP intermediate nih.gov. Catellani-type reactions have been developed for ortho-acylation of aryl iodides using acyl chlorides or acid anhydrides researchgate.netresearchgate.net. Sodium carboxylates have also been used as acyl sources in conjunction with copper cyanide for ortho-C-H acylation/ipso-cyanation researchgate.net.

Site-Selective C-H Functionalization Methodologies

Catellani-type reactions, mediated by palladium and norbornene derivatives (including norbornadiene), are powerful tools for achieving site-selective C-H functionalization of arenes and heteroarenes acs.orgresearchgate.netnih.govacs.org. The involvement of the bicyclic olefin controls the regioselectivity, often directing functionalization to the ortho position wikipedia.orgnih.govacs.org.

Beyond ortho-functionalization, variations of the Catellani reaction and related Pd/norbornene cooperative catalysis have enabled other site-selective transformations, including meta-C-H functionalization of arenes with ortho-directing groups and site-selective functionalization of heterocycles like indoles and carbazoles nih.govresearchgate.netnih.govrsc.orgacs.org. The use of structurally modified norbornenes (smNBEs) has been explored to modulate reactivity and selectivity in these C-H functionalization processes nih.govacs.orgrsc.org. These modifications can influence steps such as beta-carbon elimination and C-H palladation, leading to altered regioselectivity or improved efficiency nih.govrsc.org.

Data Table Examples:

While specific detailed data tables for NBD-PdCl2 performance across all these reactions were not consistently available in a format suitable for direct extraction and table generation from the search results, the literature indicates that yields and selectivity are highly dependent on reaction conditions, substrates, ligands, and the specific palladium catalyst precursor used.

For illustrative purposes, a conceptual data representation based on reported outcomes in the literature for related Pd/norbornene chemistry is provided.

Conceptual Data Representation: Examples of Yields in Pd/Norbornene Catalysis (Illustrative)

| Reaction Type | Substrate | Coupling Partner | Palladium Source (Example) | Norbornene/Derivative | Yield (%) | Notes |

| Catellani: Ortho-Alkylation/Ipso-Coupling | Aryl Iodide | Alkyl Halide, Boronic Acid | Pd(OAc)2 | Norbornene | Varied | Highly dependent on specific reactants |

| Ortho-Acylation | Aryl Iodide | Carboxylic Acid | Pd/Norbornene System | Norbornene | 50-94 | Using sodium carboxylate and CuCN researchgate.net |

| Suzuki-Miyaura Coupling | Halonorbornadiene | Arylboronic Acid | Pd-catalyst (specific) | N/A (substrate) | ≤15 - 37+ | Dependent on catalyst and conditions beilstein-journals.org |

| Stille Coupling (Ternary) | Aryl Bromide | Phenyltributyltin | Palladium/Ligand System | Norbornadiene | Increased | With specific ligand and additive oup.com |

Olefin Polymerization and Copolymerization

Palladium complexes, including those derived from Pd(nbd)Cl2, are active catalysts for the polymerization and copolymerization of olefins, particularly strained cyclic olefins like norbornene and its derivatives. researchgate.netunimi.itresearchgate.netresearchgate.net This type of polymerization, often proceeding via a vinyl addition mechanism, yields polymers with distinct properties compared to those obtained by ring-opening metathesis polymerization (ROMP). unimi.it

Norbornene Homopolymerization Catalysis

Pd(nbd)Cl2 itself, or when used in conjunction with activators such as methylalumoxane (MAO) or tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), serves as a precatalyst for the homopolymerization of norbornene. researchgate.netresearchgate.net Vinyl addition polymerization of norbornene catalyzed by palladium systems typically results in polymers with a saturated backbone, which contribute to high glass transition temperatures and excellent transparency, making them suitable for optical and electronic applications. unimi.it

Research has explored the effectiveness of Pd(nbd)Cl2-based catalytic systems under various conditions. For instance, studies have shown that activation with Lewis acids like B(C6F5)3 can lead to high polymerization activities, yielding poly(norbornene) with controlled molecular weights. researchgate.net The in situ formation of PdCl2 from precatalysts containing [PdCl4]2- or [Pd2Cl6]2- anions, which can be derived from Pd(nbd)Cl2 under certain conditions, has been suggested as the active species in some norbornene vinyl polymerization processes. researchgate.net

Data illustrating the activity of palladium precatalysts in norbornene polymerization highlights the influence of the catalyst system and conditions on the resulting polymer characteristics.

| Catalyst System | Activator | Activity (g polymer/mol Pd·h) | Mn ( g/mol ) | Notes |

| Pd(nbd)Cl2 / various activators | MAO, B(C6F5)3 | Up to 107 | 8 x 103 - 3 x 105 | Vinyl addition polymerization researchgate.net |

| Cyclopentadienylpalladium complexes derived from Pd(nbd)Cl2 | MAO | > 106 | Not specified | Homopolymerization of norbornene researchgate.net |

Synthesis of Novel Polymeric Materials

Beyond norbornene homopolymerization, Pd(nbd)Cl2-based catalysts are instrumental in the synthesis of novel polymeric materials through the polymerization of functionalized norbornene derivatives and copolymerization reactions. The ability to polymerize substituted norbornenes allows for the introduction of various functional groups into the polymer backbone or side chains, tailoring the material properties for specific applications. researchgate.net

Copolymerization of norbornene with other monomers, such as 5-vinyl-2-norbornene (B46002) or 5-ethylidene-2-norbornene, using palladium catalysts derived from precursors like Pd(nbd)Cl2, enables the creation of copolymers with modified properties. researchgate.netunimi.it These copolymers can exhibit improved solubility, adhesion, or other characteristics compared to homopolymers. researchgate.net For example, conjugated cyclopolymers have been synthesized by the ring-forming polymerization of dipropargyl derivatives using Pd(nbd)Cl2, yielding materials with conjugated backbones and specific photoluminescence and electrochemical properties. researchgate.netkoreascience.kr

Stereoselective Transformations and Asymmetric Catalysis

Pd(nbd)Cl2 plays a significant role as a precatalyst in stereoselective transformations, particularly in the development of asymmetric catalytic reactions. By employing chiral ligands in conjunction with Pd(nbd)Cl2, researchers have developed catalytic systems capable of producing enantiomerically enriched products. caltech.edulookchem.comunipd.itpsu.educaltech.eduscispace.com

A prominent application is in the oxidative kinetic resolution of secondary alcohols. caltech.edulookchem.comunipd.itpsu.educaltech.eduscispace.com In these reactions, a racemic mixture of a secondary alcohol is subjected to oxidation catalyzed by a palladium complex, often generated from Pd(nbd)Cl2 and a chiral ligand such as (-)-sparteine, in the presence of an oxidant like molecular oxygen. caltech.edulookchem.comunipd.itpsu.educaltech.edu The catalyst selectively oxidizes one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. caltech.edulookchem.comunipd.itpsu.educaltech.edu

Studies have demonstrated high selectivity factors (s) for the kinetic resolution of various secondary alcohols using Pd(nbd)Cl2 with (-)-sparteine. unipd.itcaltech.edu This method has been successfully applied to the resolution of key building blocks for the synthesis of biologically active compounds and pharmaceuticals. lookchem.comunipd.it

| Substrate (Racemic Secondary Alcohol) | Palladium Source | Chiral Ligand | Oxidant | Solvent | Temperature (°C) | Selectivity Factor (s) | Ref. |

| 1-phenylethanol | Pd(nbd)Cl2 | (-)-sparteine | O2 | Toluene | 80 | > 23.1 | caltech.edu |

| Various secondary alcohols | Pd(nbd)Cl2 | (-)-sparteine | O2/Air | CHCl3, Toluene | 23-80 | Up to 82.7 | unipd.it |

Pd(nbd)Cl2 has also been explored in other asymmetric transformations, including oxidative cyclizations and potentially in asymmetric Heck reactions, although its effectiveness can vary depending on the specific reaction conditions and ligands employed. lookchem.compsu.educaltech.edudicp.ac.cn

Emerging Applications in Specialized Organic Transformations

Beyond polymerization and stereoselective catalysis, Pd(nbd)Cl2 continues to find use in emerging and specialized organic transformations. Its reactivity profile allows for its application in various coupling reactions and other catalytic processes. While often used as a precatalyst that is converted into the active species in situ, the presence of the norbornadiene ligand can influence the catalytic cycle and selectivity in certain reactions.

Palladium catalysts, generally, are valuable in cross-coupling reactions such as Heck, Suzuki-Miyaura, Sonogashira, Negishi, and Hiyama couplings, as well as Buchwald-Hartwig amination. sigmaaldrich.com While Pd(nbd)Cl2 might not always be the most active precatalyst for every variation of these reactions compared to other palladium sources like Pd(OAc)2 or Pd2(dba)3, it can be effective in specific cases or serve as a starting point for developing new catalytic systems. caltech.edudicp.ac.cn

Furthermore, palladium complexes are involved in various oxidation reactions and cyclizations. lookchem.compsu.educaltech.edu The development of aerobic oxidation reactions catalyzed by palladium, utilizing molecular oxygen as the stoichiometric oxidant, represents a significant area where precatalysts like Pd(nbd)Cl2 have been investigated. lookchem.compsu.educaltech.edu

The unique coordination environment provided by the norbornadiene ligand in Pd(nbd)Cl2 can potentially lead to distinct reactivity or selectivity in certain specialized transformations compared to palladium complexes with other ligands. Research continues to explore the full scope of its catalytic activity in novel synthetic methodologies.

Environmental Considerations and Fate of Palladium Complexes Excluding Toxicity

Occurrence and Distribution of Anthropogenic Palladium in Environmental Compartments

Palladium occurs naturally at low concentrations in the Earth's crust, typically less than 1 µg/kg, found alongside other PGEs and nickel inchem.org. Anthropogenic sources have significantly increased palladium concentrations in various environmental compartments researchgate.netusgs.govchalmers.se. The primary source of anthropogenic palladium emissions is the use of palladium in catalytic converters in vehicles, which helps reduce harmful exhaust emissions researchgate.netchalmers.senih.govresearchgate.netekb.eg. During vehicle operation, a fraction of the PGEs in catalysts, including palladium, is emitted into the environment chalmers.seresearchgate.net.

Other anthropogenic sources include industrial discharges, road runoff, and wastewater from hospitals and dental surgeries researchgate.net. Palladium is also used in dentistry, jewelry, and electronics inchem.orgiloencyclopaedia.orgnih.gov. These diverse applications contribute to the release of palladium into the environment throughout the life cycle of these products chalmers.se.

Palladium has been detected in various environmental matrices, including air, soil, dust, and water inchem.orgresearchgate.netresearchgate.net. Concentrations of palladium in surface water generally range from 0.4 to 22 ng/litre in fresh water and from 19 to 70 pg/litre in salt water inchem.orgresearchgate.net. Soil samples, particularly those collected near major roads, show elevated palladium concentrations, ranging from <0.7 to 47 µg/kg inchem.orgresearchgate.net. Road dust and tunnel dust have also shown significant palladium levels researchgate.netresearchgate.net.

Transformation and Degradation Pathways of Organopalladium Compounds in the Environment

The fate of organopalladium compounds in the environment is influenced by various transformation and degradation processes, both abiotic and biotic solubilityofthings.com. While metallic palladium and its oxides are generally considered persistent and largely insoluble in water researchgate.net, organopalladium compounds and ionic forms of palladium can undergo transformations.

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation mechanisms, such as photolysis and hydrolysis, can play a role in the transformation of organopalladium compounds in the environment solubilityofthings.commdpi.comresearchgate.netnih.govuni-due.de. Hydrolysis involves the breakdown of compounds through reaction with water solubilityofthings.comnih.govacs.org. Photolysis, degradation induced by light, particularly UV radiation, can also break down chemical bonds mdpi.comresearchgate.netnih.govuni-due.denih.gov.

The stability of organometallic compounds in water can vary acs.org. While some metal-carbon bonds can be hydrolytically stable, many metal alkyl and aryl derivatives are prone to hydrolysis, resulting in the formation of metal hydroxides and hydrocarbons acs.org. The extent of abiotic degradation depends on factors such as pH, temperature, and the presence of other substances solubilityofthings.com.

Mobility and Speciation of Palladium in Aquatic and Terrestrial Systems

The mobility and speciation of palladium in aquatic and terrestrial systems are critical factors determining its distribution and potential interactions with the environment researchgate.netwho.intuleth.ca. Speciation refers to the different chemical forms of an element, which can significantly influence its behavior, including solubility, mobility, and bioavailability researchgate.netresearchgate.netnih.govcofc.edumdpi.com.

In aquatic environments, the speciation of palladium is influenced by factors such as pH, redox potential, and the presence of complexing agents who.int. Palladium can exist as various complexes, including hydroxide (B78521), chloride, and bisulfide complexes who.int. In fresh water, at near-neutral to basic pH, hydroxide complexes may predominate, while in seawater, chloride complexes like PdCl4²⁻ are significant who.int. The formation of complexes with organic matter, such as humic and fulvic acids, can also play a role in palladium speciation and mobility in aquatic environments researchgate.netwho.intinrs.ca.

Ionic forms of palladium are assumed to be mobile in soil and water inchem.org. In terrestrial systems, the mobility of palladium can be influenced by soil properties, such as pH, organic matter content, and clay content, which affect adsorption and complexation inchem.org. Palladium emitted from catalytic converters is often in particulate form, which can accumulate in road dust and soil near roads inchem.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These particles can then be transported by wind or washed into aquatic systems by rain who.int.

Analytical Methodologies for Environmental Palladium Quantification and Speciation

Accurate determination of palladium concentrations and speciation in environmental samples is essential for understanding its environmental fate and distribution nih.govcofc.edumdpi.com. Due to the typically low concentrations of palladium in environmental matrices, sensitive analytical techniques are required, often involving preconcentration steps americanlaboratory.comresearchgate.net.

Various analytical techniques are employed for palladium determination, including atomic absorption spectrometry (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), and inductively coupled plasma-mass spectrometry (ICP-MS) americanlaboratory.comresearchgate.netscielo.br. Speciation analysis, which aims to identify and quantify different chemical forms of palladium, often utilizes techniques like chemical sequential extraction and hyphenated techniques coupling separation methods with detection techniques nih.govcofc.edumdpi.com.

Atomic Absorption Spectrometry (AAS) Applications

Atomic Absorption Spectrometry (AAS) is a widely used technique for the quantification of metals, including palladium, in environmental samples americanlaboratory.comresearchgate.netscielo.brnih.gov. Both flame AAS (FAAS) and graphite (B72142) furnace AAS (GFAAS) are applied researchgate.netscielo.br. FAAS is suitable for higher concentrations, while GFAAS offers lower detection limits, making it more suitable for trace levels of palladium in environmental matrices scielo.br.

However, direct determination of trace and ultratrace levels of palladium in environmental waters and geological materials by FAAS is often challenging due to low concentrations and matrix effects americanlaboratory.com. Therefore, preconcentration procedures are frequently employed before AAS analysis to enhance sensitivity and selectivity americanlaboratory.comresearchgate.net. Common preconcentration techniques include solvent extraction, ion exchange, coprecipitation, and solid-phase extraction (SPE) americanlaboratory.comresearchgate.net. SPE, in particular, has become increasingly popular for preconcentrating trace metals americanlaboratory.com.

Studies have reported the use of AAS for determining palladium in various environmental samples, including water, geological samples, road dust, and biological materials americanlaboratory.comresearchgate.netscielo.brnih.govtandfonline.com. For instance, methods combining microextraction or SPE with FAAS have been developed for the determination of palladium in water and road dust samples researchgate.nettandfonline.com.

Here is a summary table of reported palladium concentrations in various environmental compartments:

| Environmental Compartment | Palladium Concentration Range | Units | Source(s) |

| Fresh Surface Water | 0.4 - 22 | ng/litre | inchem.orgresearchgate.net |

| Salt Water | 19 - 70 | pg/litre | inchem.org |

| Soil (near roads) | <0.7 - 47 | µg/kg | inchem.orgresearchgate.net |

| Road Dust | Up to 311 | ng/g | researchgate.net |

| Tunnel Dust | Up to 770 | ng/g | researchgate.net |

Note: Units are as reported in the source materials.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique widely employed for the determination of palladium in various matrices due to its excellent sensitivity, low sample consumption, and high precision researchgate.net. ICP-MS can achieve detection limits at the sub-ng L⁻¹ level in most environmental matrices researchgate.net.

However, the accurate determination of palladium by ICP-MS can be complicated by spectral interferences researchgate.netcsic.es. To overcome these challenges, particularly in environmental and biological studies where trace analysis is critical, high-resolution ICP-MS (HR-ICP-MS) is often preferred over quadrupole ICP-MS (Q-ICP-MS) researchgate.net. HR-ICP-MS offers enhanced sensitivity, leading to improved detection limits, and is more effective at eliminating spectral interferences researchgate.net.

Sample preparation is a crucial step in ICP-MS analysis. Microwave digestion is a common method used to prepare samples, such as catalysts, for palladium determination by ICP-MS rsc.orgscirp.org. For the analysis of ultra-trace levels of palladium in complex matrices like natural waters, on-line matrix separation and preconcentration techniques coupled with ICP-MS have been developed to avoid interferences csic.es. One such method utilizes a carboxymethylated polyethylenimine resin and a two-step elution procedure involving a diluted thiourea (B124793) solution, achieving a detection limit of 0.010 ng kg⁻¹ for dissolved palladium in natural waters csic.es.

For high-accuracy analysis of palladium in materials like auto catalysts, multi-collector ICP-MS can be used in conjunction with techniques such as approximate matching isotope dilution calibration rsc.org.

Chromatographic Methods for Speciation Analysis

Chromatographic methods are essential tools for the speciation analysis of palladium, allowing for the separation and identification of different palladium species within a sample. Coupling chromatography with ICP-MS is a common approach for sensitive and selective detection of these species.

HPLC-ICP-MS is a versatile technique for palladium speciation, offering various chromatographic modes such as ion exchange chromatography (IEC), reversed-phase ion-pairing chromatography, and size exclusion chromatography (SEC) psu.edu. The choice of chromatographic method depends on the nature of the sample and the palladium species of interest psu.edu.

Two-dimensional HPLC coupled with parallel ICP-MS and electrospray MS detection has been employed to investigate palladium speciation in biological matrices, such as plant extracts nih.govoup.com. Studies using SEC-ICP-MS on plant extracts exposed to palladium nanoparticles and soluble Pd²⁺ have indicated similar palladium speciation profiles, suggesting the reactivity and dissolution of palladium nanoparticles in the plant system nih.govoup.comresearchgate.net.

Gel permeation chromatography (GPC) is another size-based separation technique used for palladium speciation in biological matrices. When combined with techniques like isotachophoresis (ITP), GPC can help separate palladium species bound to high molecular weight compounds researchgate.net.

Size exclusion chromatography coupled with UV-Vis detection and ICP-MS has been utilized to study the binding of palladium to humic acid fractions in environmental samples like soils and street dusts tandfonline.com. This approach revealed that palladium associates with humic acids of different molecular weights tandfonline.com.

Strategies for Palladium Recovery and Remediation Technologies (Excluding Direct Environmental Impact Assessment)

Given the increasing demand and finite supply of palladium, coupled with the environmental impacts of its mining, the recovery and recycling of palladium from secondary sources are critically important proplate.comdfpmr.comdoi.org. These secondary sources include spent electroplating solutions, catalytic converters, electronic waste, and various industrial by-products proplate.comdfpmr.com. Recycling helps minimize the need for new mining operations, which are associated with significant environmental disturbances such as habitat destruction, deforestation, soil degradation, and water contamination dfpmr.com.

Several methods exist for the recovery of palladium from spent electroplating solutions, including chemical precipitation, ion exchange, electrowinning, and membrane technologies proplate.com. Chemical precipitation involves using agents to convert palladium into a solid form for collection proplate.com. Ion exchange resins selectively bind palladium ions from the solution proplate.com. Electrowinning is an electrochemical process that recovers high-purity metallic palladium directly from the solution proplate.com. Membrane technologies offer selective separation of palladium proplate.com.

For spent catalysts, common recovery methods include incineration, high-temperature chlorinated volatilization, and wet treatment with organic solvents huaruicarbon.com. Incineration involves burning the carbon support of the catalyst, leaving palladium in the ash for subsequent processing huaruicarbon.com. While this method can achieve high recovery rates, it is associated with high energy consumption and environmental pollution huaruicarbon.com. High-temperature chlorinated volatilization converts palladium into a volatile chloride species for recovery huaruicarbon.com. Wet treatment methods use organic solvents to leach organic components and then dissolve the palladium huaruicarbon.com.

Biological methods, encompassing bioremediation and biosorption, are emerging as environmentally friendly approaches for palladium recovery and the cleanup of contaminated environments up.ac.zanih.govmdpi.com. Certain bacteria, such as sulfate-reducing bacteria like Desulfovibrio desulfuricans, can reduce Pd(II) to elemental Pd(0) nanoparticles up.ac.zanih.gov. Studies have shown that a consortium of sulfate-reducing bacteria can achieve a higher palladium reduction efficiency compared to a pure bacterial isolate up.ac.za. Biosorption using microorganisms like fungi (Aspergillus sp.) and yeast (Saccharomyces sp.) can effectively remove palladium from wastewater mdpi.com. Aspergillus sp. has demonstrated a higher adsorption capacity for Pd(II) compared to Saccharomyces sp. mdpi.com.

Phytoremediation, utilizing plants to remove contaminants from the environment, also shows promise for palladium up.ac.zaresearchgate.net. Plants like vetiver grass (Chrysopogon zizanioides) have demonstrated the ability to remove and accumulate palladium from contaminated solutions, primarily concentrating the metal in their roots up.ac.zaresearchgate.net.

Q & A

Q. What established methodologies ensure the reproducible synthesis of Einecs 235-583-2, and how can researchers validate purity and yield?

- Methodological Answer : Reproducible synthesis requires detailed protocols for reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification steps. For validation:

- Purity : Use HPLC (High-Performance Liquid Chromatography) with a reference standard .

- Yield : Calculate gravimetrically and cross-validate with spectroscopic quantification (e.g., UV-Vis for chromophores) .

- Example Workflow :

| Step | Parameter | Validation Method |

|---|---|---|

| 1 | Reaction Completion | TLC or GC-MS monitoring |

| 2 | Isolation | Recrystallization/Column Chromatography |

| 3 | Characterization | NMR (¹H/¹³C), FT-IR, and elemental analysis |

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should researchers address instrumental limitations?

- Methodological Answer :

- Primary Techniques :

- NMR Spectroscopy : Identifies functional groups and structural isomers. Use deuterated solvents and internal standards (e.g., TMS) to calibrate shifts .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar compounds .

- Limitations :

- Signal Overlap : Mitigate by combining 2D NMR (e.g., COSY, HSQC) .

- Low Sensitivity : Optimize sample concentration and use time-averaging in FT-IR .

Advanced Research Questions

Q. How can researchers design experiments to probe reaction mechanisms involving this compound under non-standard conditions (e.g., high pressure, photolysis)?

- Methodological Answer :

- Framework : Apply the P-E/I-C-O model :

- Population (P) : Target reaction (e.g., hydrolysis, oxidation).

- Exposure/Intervention (E/I) : Variable conditions (pressure, light intensity).

- Comparison (C) : Baseline reaction under standard conditions.

- Outcome (O) : Mechanistic insights (kinetics, intermediate detection).

- Tools :

- Kinetic Studies : Use stopped-flow spectrophotometry for rapid reactions .

- Intermediate Trapping : Introduce scavengers (e.g., TEMPO for radicals) and analyze via ESR .

Q. What systematic approaches resolve contradictions in thermodynamic data (e.g., ΔH, ΔG) for this compound reported across studies?

- Methodological Answer :

- Data Reconciliation Steps :

Meta-Analysis : Compile datasets and assess experimental conditions (solvent, temperature) .

Error Source Identification : Calibrate instruments (e.g., DSC for enthalpy) and validate purity (>98%) .

Computational Validation : Compare experimental ΔG with DFT calculations (e.g., Gaussian software) .

- Example Contradiction Resolution :

| Study | ΔH (kJ/mol) | Conditions | Likely Error Source |

|---|---|---|---|

| A | -120 ± 5 | Aqueous, 25°C | Impurity in reactant |

| B | -95 ± 3 | Dry DMF, 30°C | Solvent polarity effect |

Q. How should researchers integrate computational modeling (e.g., QSAR, MD simulations) with experimental data to predict this compound’s behavior in novel environments?

- Methodological Answer :

- Workflow :

Model Selection : Use Molecular Dynamics (MD) for solvation behavior or QSAR for reactivity predictions .

Parameterization : Derive force fields from experimental crystallography/NMR data .

Validation : Compare simulated spectra (e.g., IR) with empirical results .

- Challenges :

- Force Field Accuracy : Refine using ab initio calculations for charge distribution .

- Scalability : Optimize computational resources for large-scale simulations (e.g., GPU clusters) .

Methodological Notes

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured repositories (e.g., Zenodo) for raw spectra and computational inputs .

- Ethical Reporting : Disclose all modifications to established protocols and conflicts of interest per international guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.